1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H20N2O2/c1-3-14(4-2)8-6-10-15-9-5-7-12(11-16)13(15)17/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
InChI Key |
TVGRLDWMYMMPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C=CC=C(C1=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbaldehyde Core
- The dihydropyridine-3-carbaldehyde core can be synthesized starting from pyridine derivatives or via cyclization reactions involving appropriate precursors such as acetylacetone and cyanoacetamide under basic conditions.
- For example, a reaction of acetylacetone with cyanoacetamide in the presence of potassium carbonate in aqueous medium at controlled temperature yields the dihydropyridine core with an aldehyde group.
- The aldehyde functionality is introduced or preserved through controlled oxidation or selective formylation reactions.
Introduction of the 3-(Diethylamino)propyl Side Chain
- The nitrogen atom of the dihydropyridine ring is alkylated with a 3-(diethylamino)propyl halide (e.g., bromide or chloride) under nucleophilic substitution conditions.
- Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- The reaction is carried out at moderate temperatures to avoid decomposition or side reactions.
Purification and Characterization
- The crude product is purified by column chromatography using silica gel with appropriate eluents (e.g., mixtures of petroleum ether and ethyl acetate).
- Characterization is performed by NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point determination to confirm structure and purity.
Representative Reaction Scheme
Research Findings and Optimization Notes
- The multi-step synthesis requires careful control of reaction conditions to maintain the aldehyde group, which is sensitive to oxidation and condensation.
- Alkylation efficiency depends on the choice of base and solvent; polar aprotic solvents favor nucleophilic substitution.
- Yields can be improved by optimizing stoichiometry and reaction time.
- The final compound’s biological activity as an AMPA receptor inhibitor suggests the importance of maintaining structural integrity during synthesis.
Chemical Reactions Analysis
1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for drug development:
- Neuroprotective Effects : Preliminary studies suggest that it may act as an inhibitor of AMPA receptors, which are implicated in excitatory neurotransmission. This action is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and epilepsy.
- Receptor Interaction : The diethylamino group enhances lipophilicity, potentially facilitating the compound's ability to cross the blood-brain barrier. This characteristic is crucial for central nervous system-targeted therapies.
Case Studies and Research Findings
Recent studies have focused on the compound's interaction with neurotransmitter receptors and its potential therapeutic applications:
- Neurodegenerative Disease Models : Research has indicated that compounds similar to 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde can exhibit protective effects against neuronal cell death in models of Alzheimer's disease.
- Electrophysiological Studies : Electrophysiological techniques have been employed to study how this compound influences synaptic transmission and neuronal excitability, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response. .
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Key Differences: The dimethylamino group replaces diethylamino, reducing steric bulk and lipophilicity.
- Molecular Formula : C₁₂H₁₇N₂O₂ (calculated molecular weight: 221.28 g/mol).
- Evidence Note: lists a molecular weight of 346.34 g/mol, which conflicts with the calculated value. This discrepancy may arise from an error in the source or unstated additional components (e.g., salts or impurities) .
- Implications : The smaller dimethyl group likely enhances solubility in polar solvents compared to the diethyl analog. Reduced lipophilicity may limit membrane permeability but improve bioavailability in hydrophilic environments .
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
- Key Differences: The diethylamino group is replaced with an imidazole ring, and the carbaldehyde is substituted with a carboxylic acid.
- Molecular Formula : C₁₂H₁₃N₃O₃ (molecular weight: 247.25 g/mol) .
- The carboxylic acid group increases acidity (pKa ~4-5), favoring ionization at physiological pH, which may improve water solubility but reduce cell penetration .
Variations at the C3 Position
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Key Differences: A difluoromethyl group replaces the diethylaminopropyl chain at N1.
- Molecular Formula: C₇H₅F₂NO₂ (molecular weight: 173.12 g/mol) .
- The smaller size of the difluoromethyl group compared to diethylaminopropyl may reduce steric hindrance, enabling tighter interactions in enzyme active sites .
2-Oxo-1,2-dihydropyridine-3-carbonitrile
- Key Differences : The carbaldehyde is replaced with a nitrile group.
- Molecular Formula : C₆H₄N₂O (molecular weight: 120.11 g/mol) .
- Implications : The nitrile group’s strong electron-withdrawing nature increases electrophilicity at C3, favoring nucleophilic addition reactions. This substitution may alter redox properties and bioavailability compared to the aldehyde analog .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | -(CH₂)₃N(Et)₂ | C₁₄H₂₁N₂O₂ | 249.33 (calc.) | High lipophilicity, potential for membrane permeability |
| 1-(3-(Dimethylamino)propyl)-... | -(CH₂)₃N(Me)₂ | C₁₂H₁₇N₂O₂ | 221.28 (calc.) | Enhanced polarity, possible higher aqueous solubility |
| 1-[3-(Imidazol-1-yl)propyl]-... (carboxylic acid) | -(CH₂)₃(imidazole) | C₁₂H₁₃N₃O₃ | 247.25 | Hydrogen-bonding capability, ionizable carboxylic acid |
| 1-(Difluoromethyl)-... | -CF₂H | C₇H₅F₂NO₂ | 173.12 | Fluorine-induced metabolic stability, compact structure |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | -CN | C₆H₄N₂O | 120.11 | Electron-withdrawing nitrile, high reactivity |
Biological Activity
1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1447958-22-6) is a compound characterized by its dihydropyridine core and a diethylamino side chain, which may contribute to its pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O2, with a molecular weight of 236.31 g/mol. The compound features the following structural elements:
- Dihydropyridine core : Known for various biological activities.
- Diethylamino group : Enhances lipophilicity, aiding in blood-brain barrier penetration.
- Aldehyde functional group : May interact with biological macromolecules, influencing its reactivity.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of neurotransmitter receptors in the central nervous system.
Neuroprotective Potential
This compound shows potential as an AMPA receptor inhibitor , which is relevant for neuroprotective strategies and the treatment of neurodegenerative diseases such as Alzheimer's and epilepsy. The diethylamino moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for drug development targeting neurological disorders .
Interaction Studies
Preliminary studies suggest that this compound may bind to specific receptors in the brain, influencing neuronal excitability and synaptic transmission. Further investigations using techniques like radiolabeled ligand binding assays or electrophysiological recordings could elucidate its mechanism of action .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | C12H15NO2 | Lacks diethylamino group; potentially different biological activity. |
| 1-(2-(Dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | C12H15N3O2 | Contains dimethylamino instead of diethylamino; may affect receptor binding affinity. |
| 3-(Dimethylamino)-1-(pyridin-4-yl)-propan-1-one | C12H16N2O | Different core structure; explores different pharmacological profiles. |
The unique combination of the dihydropyridine structure and the diethylamino side chain distinguishes this compound from others, suggesting unique interactions and potential therapeutic applications not fully explored in related structures .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of similar compounds, providing insights into the potential applications of this compound.
Study on AMPA Receptor Inhibition
A study focusing on AMPA receptor inhibitors demonstrated that compounds with similar structural features could significantly reduce excitatory neurotransmission in neuronal cultures. This suggests that this compound may also exert similar effects, warranting further investigation into its neuroprotective capabilities .
Neurodegenerative Disease Models
In models of neurodegenerative diseases, compounds structurally related to this compound showed promise in reducing oxidative stress and improving cognitive functions. These findings highlight the potential for this compound to be developed into a therapeutic agent for conditions like Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde?
The synthesis typically involves condensation reactions between diethylamino-propylamine and pyridine-carbaldehyde precursors. A common approach is to use a multi-step protocol:
Step 1 : Formation of the dihydropyridine core via cyclization under acidic or basic conditions.
Step 2 : Introduction of the diethylamino-propyl side chain through nucleophilic substitution or alkylation.
Step 3 : Oxidation or hydrolysis to generate the carbaldehyde functionality.
Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like Pd/C for hydrogenation steps. For yield optimization, iterative recrystallization in ethanol or acetone is recommended .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : The NMR spectrum should show distinct signals for the diethylamino group (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N–CH), the pyridinone ring protons (δ 6.5–8.5 ppm), and the aldehyde proton (δ 9.5–10.0 ppm). NMR will confirm the carbonyl (δ ~165–170 ppm) and aldehyde (δ ~190–200 ppm) groups .
- IR : Strong absorption bands for C=O (1650–1750 cm) and N–H (if present, 3200–3400 cm).
- Mass Spectrometry : Exact mass analysis (HRMS) to confirm molecular formula (e.g., C _{21}N _2 $).
Advanced Research Questions
Q. How does the diethylamino-propyl substituent influence the compound’s reactivity and solubility?
The diethylamino group enhances solubility in polar solvents (e.g., water, methanol) due to its basicity and hydrogen-bonding capacity. However, steric hindrance from the propyl chain may reduce nucleophilic reactivity at the pyridinone ring. Experimental strategies to probe this include:
- Kinetic Studies : Compare reaction rates with analogs lacking the diethylamino group (e.g., using SN2 reactions or catalytic hydrogenation).
- Solubility Tests : Measure partition coefficients (log P) in octanol/water systems.
Refer to studies on structurally similar pyridine derivatives for mechanistic insights .
Q. What computational methods are suitable for predicting the compound’s tautomeric equilibria?
The pyridinone ring can exist in keto-enol tautomeric forms. Advanced approaches include:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare energy barriers between tautomers.
- MD Simulations : Solvent effects (e.g., water vs. DMSO) on tautomer distribution.
Experimental validation via -NMR in deuterated solvents can resolve tautomeric ratios .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Solutions include:
- Reproducibility Checks : Standardize assay protocols (e.g., MTT viability tests at 24/48-hour endpoints).
- Impurity Analysis : Use HPLC or LC-MS to quantify byproducts (e.g., des-ethyl analogs or oxidation products). Reference standards for impurities are critical, as highlighted in pharmaceutical guidelines .
Methodological Challenges and Solutions
Q. What strategies optimize the purification of this compound from reaction mixtures?
| Step | Method | Conditions | Yield |
|---|---|---|---|
| 1 | Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | 60–70% |
| 2 | Recrystallization | Ethanol, slow cooling | 85–90% purity |
| 3 | Prep-HPLC | C18 column, acetonitrile/water gradient | >95% purity |
| Note: Monitor for degradation during drying (vacuum, 40°C) . |
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing diethylamino with piperidine or morpholine).
- Biological Assays : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines).
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity. SAR templates from related pyridinone derivatives can guide prioritization .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Hypothesis 1 : Degradation via hydrolysis of the carbaldehyde group.
- Hypothesis 2 : Ring-opening reactions promoted by the diethylamino group.
Experimental Plan :
pH Stability Study : Incubate the compound in buffers (pH 1–7) at 37°C.
LC-MS Monitoring : Track degradation products (e.g., carboxylic acid derivatives).
Control Experiments : Compare with analogs lacking the aldehyde or amino group.
Cross-reference stability data from regulatory guidelines for analogous pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
